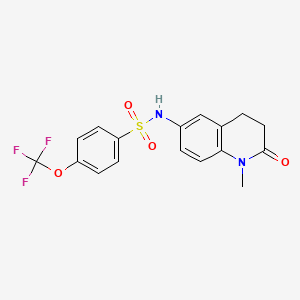

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H15F3N2O4S and its molecular weight is 400.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a tetrahydroquinoline moiety, and a trifluoromethoxy substituent. The structural characteristics are crucial for its biological interactions:

| Property | Value |

|---|---|

| Molecular Weight | 365.39 g/mol |

| Molecular Formula | C16H16F3N3O3S |

| LogP | 2.7258 |

| Polar Surface Area | 45.871 Ų |

These properties suggest a balance between hydrophilicity and lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing it to inhibit various enzymes. Additionally, the tetrahydroquinoline structure may facilitate intercalation with DNA, disrupting cellular processes critical for cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to selectively activate protein kinase M2 (PKM2) , which plays a pivotal role in cancer metabolism and cell proliferation. Research indicates that derivatives of this compound exhibit low nanomolar potency against PKM2 with selectivity over other isoforms. This selectivity is crucial as it minimizes potential side effects associated with broader kinase inhibition.

Case Studies

- PKM2 Activation : In vitro studies demonstrated that this compound activates PKM2 in various cancer cell lines, leading to enhanced glycolytic metabolism and increased cell proliferation. This effect was particularly pronounced in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Selectivity Profile : Comparative studies showed that while the compound effectively activates PKM2, it does not significantly affect other isoforms such as PKM1 or PKM3. This selectivity suggests a favorable therapeutic window for targeting cancer metabolism without compromising normal cellular functions .

Other Biological Activities

Beyond its anticancer properties, the compound has been investigated for other potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties against various pathogens, indicating potential use in treating infections.

- Enzyme Inhibition : The compound has also been explored as an enzyme inhibitor due to its structural similarity to known inhibitors in various biochemical pathways .

Future Directions

The unique combination of functional groups in this compound positions it as a promising candidate for further development in drug discovery. Future research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in real biological systems.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves coupling a tetrahydroquinolin-6-amine derivative with a sulfonyl chloride precursor. For example, describes a similar compound (3a) synthesized via nucleophilic substitution between 1-methyl-2-oxo-tetrahydroquinolin-6-amine and 4-(methylsulfanyl)benzene-1-sulfonyl chloride (23% yield). To improve yields:

- Use high-purity precursors (e.g., 4-(trifluoromethoxy)benzoyl chloride, as in and ) .

- Optimize reaction conditions (temperature, solvent polarity, catalyst). For instance, achieved higher yields (81%) for analog 3d using cyclohexyl substituents, suggesting steric/electronic effects are critical .

- Employ purification techniques like column chromatography or recrystallization.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare experimental 1H- and 13C-NMR shifts with predicted values (e.g., reports δ 10.01 ppm for NH in DMSO-d6) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z [M+H]+ as in ) .

- X-ray Crystallography : Use programs like SHELX ( ) for structure refinement. For example, resolved sulfonamide derivatives with similar backbones, highlighting hydrogen-bonding networks .

Q. What are the key solubility and stability considerations for this compound in experimental assays?

- Methodological Answer :

- Solubility : Test in DMSO, methanol, or aqueous buffers (adjust pH for ionizable groups like sulfonamide). used DMSO-d6 for NMR, indicating moderate polarity .

- Stability : Perform accelerated degradation studies (e.g., heat, light exposure). Trifluoromethoxy groups ( ) may enhance metabolic stability but require inert storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethoxy with methylsulfanyl or cyclohexyl groups, as in ) to assess bioactivity changes .

- Biological Assays : Screen against targets like bromodomains ( mentions TRIM24-BRPF1 inhibition) or enzymes (e.g., carbonic anhydrase, common for sulfonamides) .

- Computational Modeling : Use docking (e.g., AutoDock) to predict binding modes with targets. Compare with crystallographic data from analogs ( ) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Dose-Response Curves : Replicate assays at varying concentrations (e.g., IC50 discrepancies may arise from solubility limits).

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays).

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., ’s 3a and 3d show divergent activities due to substituent effects) .

Q. How can in silico methods predict metabolic pathways and toxicity profiles for this compound?

- Methodological Answer :

- Metabolism Prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I/II modifications (e.g., oxidation of the tetrahydroquinolin ring).

- Toxicity Screening : Apply QSAR models for hepatotoxicity or cardiotoxicity. The trifluoromethoxy group ( ) may reduce metabolic activation compared to halogenated analogs .

属性

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4S/c1-22-15-8-3-12(10-11(15)2-9-16(22)23)21-27(24,25)14-6-4-13(5-7-14)26-17(18,19)20/h3-8,10,21H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYQMPVBKTVPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。